molecular formula C19H24ClNO B12053215 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride CAS No. 262425-59-2

1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride

Cat. No.: B12053215
CAS No.: 262425-59-2
M. Wt: 317.9 g/mol
InChI Key: ZWMCGZQOUYHEIQ-UHFFFAOYSA-N
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Description

Historical Development as Tamoxifen Derivative

The synthesis of PBPE hydrochloride originated from structural optimization studies of tamoxifen, a first-generation selective estrogen receptor modulator (SERM). Tamoxifen’s core structure—1,2-diphenyl-1-[4-(2-dimethylaminoethoxy)phenyl]-1-butene—was modified to eliminate estrogen receptor α (ERα) binding while preserving affinity for AEBS. Key synthetic steps included:

  • Backbone Alteration : Replacement of the dimethylaminoethoxy group with a pyrrolidine ring, as detailed in EP2468724B1. This modification reduced polarity while maintaining spatial compatibility with AEBS.
  • Halogenation and Amine Quaternization : Intermediate 1-[4-(2-chloroethoxy)phenyl]-1,2-diphenylbut-1-ene was reacted with pyrrolidine under nucleophilic substitution conditions, followed by hydrochloride salt formation to enhance solubility.

The McMurry coupling reaction, central to tamoxifen synthesis, was adapted for PBPE precursors. Titanium-mediated reductive dimerization of 4-benzylphenoxypropiophenone yielded the Z-isomer predominant intermediate, which was subsequently functionalized. Comparative molecular data are summarized below:

Property Tamoxifen (Free Base) PBPE Hydrochloride
Molecular Formula C₂₆H₂₉NO C₁₉H₂₃NO·HCl
Molecular Weight (g/mol) 371.5 317.85
Key Functional Groups Triphenylethylene, dimethylaminoethoxy Benzylphenoxyethyl, pyrrolidine
Primary Target Estrogen Receptor α (ERα) Anti-Estrogen Binding Site (AEBS)

Data derived from PubChem CID 164472 and ChemSpider ID 49071947.

PBPE’s development marked a shift toward non-hormonal cytotoxic agents, as in vitro assays confirmed apoptosis induction in ER-negative cell lines at nanomolar concentrations.

Position Within Anti-Estrogen Binding Site (AEBS) Ligand Taxonomy

AEBS ligands are classified into three categories based on structural motifs and binding kinetics:

  • Triphenylethylene Derivatives : Includes tamoxifen and 4-hydroxytamoxifen, which exhibit dual ERα/AEBS binding.
  • Phenoxyethylamines : PBPE hydrochloride and analogs lacking ERα affinity but retaining AEBS specificity.
  • Steroidal Analogs : Dihydrotestosterone derivatives with moderate AEBS affinity.

PBPE hydrochloride falls into the phenoxyethylamine class, characterized by:

  • High AEBS Selectivity : Radioligand displacement assays demonstrated a Ki of 1.2 nM for AEBS, with >1,000-fold selectivity over ERα.
  • Cytotoxicity Mechanism : AEBS binding triggers caspase-independent apoptosis via reactive oxygen species (ROS) accumulation and cytochrome c release, as observed in MCF-7 breast cancer cells.

The table below contrasts PBPE hydrochloride with prototypical AEBS ligands:

Ligand Class Example Compound AEBS Ki (nM) ERα Binding Primary Apoptotic Pathway
Triphenylethylene Tamoxifen 8.5 Yes (IC₅₀ = 15 nM) Caspase-dependent
Phenoxyethylamine PBPE Hydrochloride 1.2 No Caspase-independent, ROS-mediated
Steroidal Dihydrotestosterone 320 No Androgen receptor modulation

Binding data sourced from AACR Cancer Research and Krackeler Scientific.

Structural analyses reveal that PBPE’s benzylphenoxy group occupies the hydrophobic cleft of AEBS, while the protonated pyrrolidine nitrogen forms ionic interactions with Glu⁵⁰⁷ and Asp⁵⁴³ residues. This binding mode contrasts with tamoxifen’s planar triphenylethylene system, which preferentially interacts with ERα’s ligand-binding domain.

Properties

CAS No.

262425-59-2

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

1-[2-(4-benzylphenoxy)ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20;/h1-3,6-11H,4-5,12-16H2;1H

InChI Key

ZWMCGZQOUYHEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

  • Acetone vs. Propan-1-ol : While acetone minimizes side reactions in O-alkylation, propan-1-ol enhances solubility in dibromoethane couplings.

  • Base efficiency : K₂CO₃ outperforms NaOH in suppressing hydrolysis of the bromoethyl intermediate.

Catalytic Effects

KI facilitates bromide displacement via a "push-pull" mechanism, improving reaction rates by 30% compared to uncatalyzed conditions.

Yield Optimization

ParameterOptimal ValueYield Impact
Molar ratio (Phenol:Dibromoethane)1:1.2+15%
Reaction time6 hoursMaximal conversion
Temperature60°CBalances rate vs. decomposition

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 5H, benzyl Ar-H), 6.95 (d, J = 8.6 Hz, 2H, phenoxy Ar-H), 4.15 (t, J = 6.2 Hz, 2H, OCH₂), 3.45–3.35 (m, 4H, pyrrolidine CH₂), 2.85 (s, 2H, benzyl CH₂), 2.65 (t, J = 6.2 Hz, 2H, NCH₂).

  • ESI-MS : m/z 294.2 [M+H]⁺ (calc. 294.2 for C₁₉H₂₃NO).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Method Evaluation

MethodAdvantagesLimitationsYield (%)
Two-step alkylationHigh selectivity, minimal by-productsRequires intermediate isolation78
One-pot synthesisReduced purification stepsLower control over stoichiometry65

Industrial Scalability Considerations

  • Cost analysis : 1,2-Dibromoethane ($12/mol) and pyrrolidine ($8/mol) contribute to a raw material cost of $0.45/g.

  • Safety : Dibromoethane handling requires strict PPE due to alkylating agent toxicity .

Chemical Reactions Analysis

Key Reaction Parameters:

ParameterValue/RangeRole in Synthesis
SolventTHF or EtOHFacilitates nucleophilic substitution
Temperature25–70°COptimizes reaction kinetics
Reaction Time4–24 hoursEnsures completion of substitution
Acidification AgentHCl (gas or aq.)Stabilizes the amine as hydrochloride

This method yields PBPE hydrochloride with >90% purity after recrystallization .

Chemical Reactivity and Functional Group Transformations

PBPE hydrochloride contains two reactive sites: the pyrrolidine tertiary amine and the ether-linked benzylphenoxy group .

Amine Reactivity

  • Protonation : The pyrrolidine nitrogen readily accepts protons in acidic media, forming a stable hydrochloride salt .

  • Alkylation/Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions .

Ether Group Reactivity

  • Oxidative Cleavage : The benzylphenoxy ether can undergo cleavage with strong oxidizing agents (e.g., HIO₄ or KMnO₄), yielding phenolic derivatives .

  • Electrophilic Aromatic Substitution : The para-benzyl group directs electrophiles (e.g., NO₂⁺) to the ortho position, enabling nitration or sulfonation .

Biological Interactions and Pharmacological Relevance

PBPE hydrochloride exhibits high affinity for the anti-estrogen binding site (AEBS) . Key findings include:

Binding Studies:

PropertyValue/OutcomeMethod/Reference
AEBS Binding AffinityKi=1.2nMK_i=1.2\,\text{nM}Radioligand displacement assay
Selectivity over ERα>100-foldCompetitive binding assays

Mechanism of Action:

  • Acts as a non-estrogenic AEBS ligand , inducing apoptosis in cancer cells via pathways independent of estrogen receptors .

  • Structural analogs show cytotoxicity in breast cancer cell lines (e.g., MCF-7) with IC₅₀ values <10 μM .

Stability and Degradation Pathways

PBPE hydrochloride is stable under ambient conditions but degrades under:

  • Strong Acids/Bases : Hydrolysis of the pyrrolidine ring or ether linkage .

  • UV Light : Photooxidation of the benzylphenoxy group, forming quinone derivatives .

Degradation Products:

ConditionMajor Products
Acidic Hydrolysis4-Benzylphenol, pyrrolidine-HCl
Basic HydrolysisEthylene glycol derivatives

Scientific Research Applications

Inhibition of Leukotriene A4 Hydrolase

One of the primary applications of 1-(2-(4-benzylphenoxy)ethyl)pyrrolidine hydrochloride is as an inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme plays a crucial role in the production of leukotriene B4 (LTB4), a pro-inflammatory mediator implicated in various inflammatory diseases, including inflammatory bowel disease and psoriasis.

  • Case Study : In a study published in the Journal of Medicinal Chemistry, the compound was identified as a potent inhibitor of LTA4H, with structure-activity relationship (SAR) studies revealing several novel inhibitors with significant oral activity in mouse models .

Anti-Cancer Properties

The compound has also been investigated for its potential anti-cancer properties. Its mechanism involves modulating inflammatory pathways that are often upregulated in cancerous tissues.

  • Clinical Relevance : Research indicates that targeting LTA4H could reduce tumor growth by decreasing inflammatory responses that support tumor progression .

Biochemical Probes

In biological research, 1-(2-(4-benzylphenoxy)ethyl)pyrrolidine hydrochloride serves as a biochemical probe to study enzyme interactions and cellular pathways.

  • Example : Its ability to selectively inhibit LTA4H allows researchers to dissect the role of this enzyme in various cellular processes, providing insights into its potential as a therapeutic target .

Organic Synthesis Applications

The compound can be utilized as a building block in organic synthesis, contributing to the development of more complex molecules.

  • Reactions : It can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives that may have enhanced biological activities or novel properties.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryInhibition of LTA4HPotent inhibitor with significant oral activity
Anti-Cancer ResearchModulation of inflammatory pathwaysPotential to reduce tumor growth through inflammation reduction
Biological ResearchBiochemical probe for enzyme interactionsUseful in studying cellular pathways involving LTA4H
Organic SynthesisBuilding block for complex moleculesCan undergo oxidation/reduction reactions

Mechanism of Action

The mechanism of action of 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Pyrrolidine-ethyl derivatives with aromatic or heterocyclic cores (e.g., thiopyrimidinones) demonstrate potent activity against pathogens like Bacillus subtilis and Aspergillus niger . The target compound’s benzylphenoxy group may enhance membrane penetration, warranting antimicrobial testing.
  • Synthetic Utility: The target compound’s synthesis likely parallels methods for 4-(2-(pyrrolidin-1-yl)ethoxy)phenol, involving benzyl-protected intermediates and alkylation reactions .
  • Formulation Challenges : High lipophilicity (logP ~3.5) may necessitate lipid-based delivery systems, contrasting with surfactants like 1-(2-(dodecyloxy)ethyl)pyrrolidine HCl .

Biological Activity

1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C20H26ClN
  • Molecular Weight : 335.88 g/mol
  • Structure : The compound features a pyrrolidine ring, which is known for its role in various biological activities, and a benzylphenoxy group that may influence its interaction with biological targets.

The biological activity of 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride is largely attributed to its interaction with specific receptors in the body. Research indicates that compounds with similar structures often act as ligands for neurotransmitter receptors, particularly those involved in pain modulation and metabolic regulation.

Receptor Interactions

  • Melanin-Concentrating Hormone Receptor 1 (MCHr1) : Studies have shown that related compounds exhibit high-affinity binding to MCHr1, suggesting that 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride could modulate MCH signaling pathways, which are implicated in energy balance and feeding behavior .
  • Histamine Receptors : Compounds structurally related to this pyrrolidine derivative have been explored for their dual activity on histamine H3 and sigma-1 receptors, indicating potential applications in treating nociceptive and neuropathic pain .

Biological Activity Data

Activity TypeEffect/ObservationReference
MCHr1 BindingHigh-affinity ligand for MCHr1
Pain ModulationPotential antinociceptive effects
Inhibition of Host-Cell InvasionPrevents in vitro invasion of Trypanosoma cruzi

Study on Pain Modulation

A study examined the effects of related pyrrolidine compounds on pain perception. The results indicated significant antinociceptive effects in animal models, suggesting that 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride may share similar properties. The mechanism was linked to receptor modulation that affects neurotransmitter release associated with pain pathways .

Study on Metabolic Effects

Another investigation focused on the metabolic implications of compounds similar to 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride. These studies highlighted the role of MCH signaling in metabolic disorders and obesity management, indicating a potential therapeutic application for this compound in weight management strategies .

Safety and Toxicological Profile

The safety profile of 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride has been assessed, revealing:

  • Eye Irritation : Classified as causing serious eye damage.
  • Aquatic Toxicity : Very toxic to aquatic life .

These findings underscore the need for careful handling and environmental considerations during research and application.

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